molecular formula C22H17Cl2N3O B4039807 7-[(3,4-dichlorophenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol

7-[(3,4-dichlorophenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol

Cat. No.: B4039807
M. Wt: 410.3 g/mol
InChI Key: UKDGXYACBOKNRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(3,4-dichlorophenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol is a useful research compound. Its molecular formula is C22H17Cl2N3O and its molecular weight is 410.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.0748676 g/mol and the complexity rating of the compound is 510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

The compound R115777, closely related to the quinolinol family, is identified as a potent and selective inhibitor of farnesyl protein transferase, demonstrating significant antitumor effects in vivo. This research highlights the compound's roots in ketoconazole and retinoic acid catabolism programs, leading to its identification through a focus on the Ras prenylation process. Currently, it is under phase III clinical evaluation, indicating its potential as a novel therapeutic agent (Venet, End, & Angibaud, 2003).

Antimicrobial Applications

Research into quinolinol derivatives, such as the synthesis and characterization of metal chelates of 5-[4-chlorophenyl(1,3,4)thiadiazol-2-ylaminomethylene]-8-hydroxyquinoline, has shown promising antimicrobial activity. This work demonstrates the potential of these compounds in the development of new antimicrobial agents, expanding the applications of quinolinol derivatives in the field of infectious diseases (Patel & Singh, 2009).

Material Science and Electroluminescence

Quinolinol derivatives have been investigated for their applications in material science, particularly in the context of electroluminescence. Systematic methyl substitution on metal (III) tris(n-methyl-8-quinolinolato) chelates has been studied, relating chemical structure to photoluminescence, electroluminescence, and thermal properties. These findings are crucial for optimizing electroluminescent device performance, indicating the versatility of quinolinol derivatives in advanced material applications (Sapochak et al., 2001).

Cancer Research

A novel inhibitor of the murine double minute 2 (MDM2)-p53 interaction was discovered through an integrated, virtual database screening strategy, highlighting the potential of quinolinol derivatives in cancer research. This compound, a quinolinol derivative, binds to MDM2 with high affinity, activating p53 in cancer cells. It represents a new class of non-peptide inhibitors, offering a promising avenue for therapeutic intervention in cancers characterized by disrupted p53 signaling (Lu et al., 2006).

Properties

IUPAC Name

7-[(3,4-dichlorophenyl)-(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N3O/c1-13-5-6-14-7-9-16(22(28)21(14)26-13)20(27-19-4-2-3-11-25-19)15-8-10-17(23)18(24)12-15/h2-12,20,28H,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDGXYACBOKNRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC(=C(C=C3)Cl)Cl)NC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-[(3,4-dichlorophenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol
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7-[(3,4-dichlorophenyl)(2-pyridinylamino)methyl]-2-methyl-8-quinolinol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.